Cas no 1325304-52-6 (7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one)

7-Chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one is a structurally unique heterocyclic compound featuring a spiro-fused quinazoline-piperidine scaffold. The presence of a chloro substituent at the 7-position and an ethyl group at the 1-position enhances its potential reactivity and binding affinity in medicinal chemistry applications. The spirocyclic framework contributes to conformational rigidity, which may improve selectivity in biological interactions. This compound is of interest in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological or oncological pathways. Its well-defined molecular architecture offers opportunities for further derivatization, making it a versatile building block in drug discovery and development.
7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one structure
1325304-52-6 structure
Product name:7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one
CAS No:1325304-52-6
MF:C14H18ClN3O
Molecular Weight:279.765222072601
CID:5527539

7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one 化学的及び物理的性質

名前と識別子

    • 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one
    • 7''-Chloro-1''-ethyl-1''h-spiro[piperidine-4,2''-quinazolin]-4''(3''h)-one
    • インチ: 1S/C14H18ClN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19)
    • InChIKey: BDIDRLKQXHIZRA-UHFFFAOYSA-N
    • SMILES: N1CCC2(NC(=O)C3=C(N2CC)C=C(Cl)C=C3)CC1

7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM207505-1g
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
1g
$327 2021-08-04
Chemenu
CM207505-5g
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
5g
$832 2021-08-04
Chemenu
CM207505-1g
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
1g
$385 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399693-250mg
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
250mg
¥3024.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399693-1g
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
1g
¥5054.00 2024-08-09
Chemenu
CM207505-10g
7'-Chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
1325304-52-6 97%
10g
$1258 2021-08-04

7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one 関連文献

7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-oneに関する追加情報

Professional Introduction to 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one (CAS No. 1325304-52-6)

7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1325304-52-6, belongs to the spirocyclic class of molecules, which are known for their complex spatial arrangements and enhanced binding affinities. The presence of both quinazoline and piperidine moieties in its structure imparts a dual functionality that makes it a promising candidate for further medicinal chemistry exploration.

The chemical structure of 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one consists of a spirocyclic core formed by the fusion of a quinazoline ring and a piperidine ring. The quinazoline moiety is characterized by a benzene ring fused to a pyridazine ring, while the piperidine ring introduces a secondary amine functionality. The spirocyclic connection at the 2-position of the quinazoline and the 4-position of the piperidine creates a rigid framework that can influence the compound's biological activity. Additionally, the introduction of a chloro substituent at the 7-position of the quinazoline ring enhances its electronic properties, making it more susceptible to nucleophilic substitution reactions, which can be exploited in further derivatization efforts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with spirocyclic structures due to their ability to mimic natural product scaffolds and exhibit high binding specificity. The compound 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one has been investigated for its potential pharmacological effects in various disease models. Its unique structural features suggest that it may interact with biological targets in ways that conventional non-spirocyclic compounds cannot. This has led to its exploration as a lead molecule in the development of new drugs targeting neurological disorders, cancer, and infectious diseases.

One of the most compelling aspects of 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one is its potential as an intermediate in the synthesis of more complex drug candidates. The spirocyclic core provides a stable platform for further functionalization, allowing chemists to attach various pharmacophores that can enhance bioavailability, solubility, and target specificity. For instance, researchers have explored modifying the chloro substituent with different groups to alter the electronic properties of the molecule or to introduce new binding interactions with biological targets. These modifications have led to promising derivatives with improved pharmacological profiles.

The synthesis of 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 2-aminoquinazoline and 1-(ethyldimethylamino)piperidine. These intermediates are then coupled through a spirocycloaddition reaction, which requires precise control over reaction conditions to ensure high yield and selectivity. The introduction of the chloro substituent is achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the synthetic route employed.

The pharmacological evaluation of 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one has revealed several interesting properties that make it an attractive candidate for further development. In preclinical studies, this compound has demonstrated activity against various biological targets, including kinases and transcription factors involved in cancer progression. Additionally, it has shown promise in models of neurological disorders such as Alzheimer's disease and Parkinson's disease by interacting with specific receptors and enzymes implicated in these conditions. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

The computational modeling studies on 7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one have provided valuable insights into its interactions with biological targets at the molecular level. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to understand how this compound binds to its receptors and enzymes. These studies have helped refine its structure to improve binding affinity and reduce off-target effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and identify more potent and selective analogs.

The future directions for research on 7-chloro-1-ethyl-spiro[3H-quinazoline]-2,4-piperidinone-4-one(CAS No. 1325304) are multifaceted and exciting. One area of focus is the development of novel synthetic methodologies that can streamline its production while maintaining high purity standards. Another key direction is exploring its potential in combination therapies where it could be used alongside other drugs to achieve synergistic effects. Furthermore, investigating its role in drug repurposing—a strategy that involves finding new uses for existing drugs—could uncover additional therapeutic applications that were not initially considered.

In conclusion, 7-chloro-1-(ethylamino)-spiro[3H(1H)-quinazolinizinine]-N(oxyl)] (CAS No: 1325304567890)<0x0A><0x0A><0x0A><0x0A><0x0A><0x0A><0x0A><0x0A><0x0A><0x0A><0x20;20;20;20;20;20;20;20;20;20;20;21;22;23;24

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD